
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C15H16N4O4 and its molecular weight is 316.317. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H16N4O3, with a molecular weight of approximately 300.31 g/mol. The structure features a pyrrolidine ring, a furan moiety, and a pyrazole group, which are known for their diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Aggregation : Preliminary studies suggest that derivatives containing furan and pyrazole rings exhibit inhibitory effects on protein aggregation, particularly in neurodegenerative diseases like Parkinson's disease. These compounds can disrupt α-synuclein aggregation, which is crucial for the pathology of such diseases .
- Enhancement of Monoclonal Antibody Production : In cell culture studies using Chinese hamster ovary (CHO) cells, the compound has been shown to improve the production of monoclonal antibodies. This effect is associated with increased glucose uptake and ATP levels during antibody production .
- Potential Antinociceptive Activity : Some derivatives of similar structural frameworks have displayed antinociceptive properties in animal models, suggesting that this compound may also possess pain-relief capabilities .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Neuroprotection
In a study focused on neurodegenerative diseases, compounds with similar structures were tested for their ability to inhibit α-synuclein aggregation. Results indicated that certain derivatives significantly reduced aggregation compared to control groups, highlighting the potential for therapeutic use in Parkinson's disease .
Case Study 2: Biopharmaceutical Production
Research involving CHO cells revealed that treatment with 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide led to a notable increase in monoclonal antibody yields. This was attributed to improved metabolic activity and reduced cellular stress during the production phase .
科学的研究の応用
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction between 2-furanacrylic acid and N-hydroxysuccinimide, leading to derivatives that exhibit significant biological activities. The structural integrity is confirmed through various spectroscopic techniques such as NMR and mass spectrometry, providing insights into its molecular interactions and stability .
Antimicrobial Properties
Research has demonstrated that derivatives of pyrazole compounds, including those related to the target compound, exhibit antimicrobial activity. For instance, studies have shown that pyrazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, indicating that similar compounds may possess significant antibacterial properties .
Inhibition of Enzymatic Activity
The compound has been investigated for its potential as an inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme crucial in the de novo pyrimidine synthesis pathway. Inhibition of DHODH has therapeutic implications for diseases such as rheumatoid arthritis and certain viral infections, including measles . The structure–activity relationship (SAR) studies reveal that modifications to the pyrazole ring can enhance inhibitory potency, suggesting a promising avenue for drug development.
Cancer Treatment
The unique structural features of 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide position it as a candidate for cancer therapy. Compounds with similar furan and pyrazole moieties have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making it a potential lead for anticancer agents .
Neurological Disorders
Emerging studies suggest that compounds featuring dioxopyrrolidine structures may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The ability of these compounds to modulate cellular pathways involved in neuroprotection could be explored further for therapeutic applications .
Case Studies
Study | Findings | Implications |
---|---|---|
Study on DHODH inhibitors | Identified 2-(3-Alkoxy-1H-pyrazol-1-yl) derivatives as potent inhibitors | Potential treatment for autoimmune diseases |
Antimicrobial activity evaluation | Demonstrated significant antibacterial effects against E. coli | Development of new antibiotics |
Cytotoxicity assays | Showed selective toxicity towards cancer cell lines | Lead compound for anticancer drug development |
特性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4/c20-13(10-18-14(21)4-5-15(18)22)16-9-11(12-3-1-8-23-12)19-7-2-6-17-19/h1-3,6-8,11H,4-5,9-10H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNXMSPAXHFCSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=CO2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。